![molecular formula C21H16N2O3 B5513117 2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide](/img/structure/B5513117.png)

2-nitro-N-[4-(2-phenylvinyl)phenyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related nitrophenyl benzamides involves multiple steps, including nitration, amination, and benzoylation reactions. For example, specific derivatives have been synthesized through procedures that involve the conversion of nitrobenzoic acid to the desired benzamide via intermediate steps such as chlorination and aminolysis, followed by reduction and condensation reactions (Gong Ping, 2007). These methods highlight the synthetic accessibility of nitro-substituted benzamides, including compounds structurally similar to 2-Nitro-N-[4-(2-phenylvinyl)phenyl]benzamide.

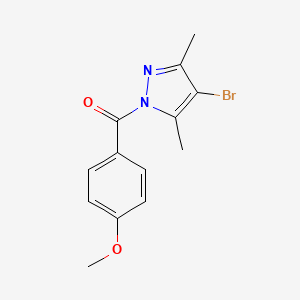

Molecular Structure Analysis

The crystal structure of nitrophenyl benzamides reveals insights into their molecular configuration. For instance, 2-Nitro-N-(4-nitrophenyl)benzamide crystallizes in an orthorhombic space group, showcasing the orientation of nitro groups and the dihedral angles between aromatic rings, indicative of the potential structural characteristics of 2-Nitro-N-[4-(2-phenylvinyl)phenyl]benzamide (A. Saeed, Shahid Hussain, & U. Flörke, 2008). Such structural details are crucial for understanding the molecular geometry and intermolecular interactions of these compounds.

Chemical Reactions and Properties

Nitrophenyl benzamides participate in various chemical reactions, reflecting their reactivity and functional group transformations. These reactions include nucleophilic addition and substitution, highlighting their versatility in chemical synthesis and modifications. The presence of nitro and benzamide groups influences the chemical behavior, enabling specific reactions relevant to the synthesis of pharmaceuticals and materials (Antonio Buzarevski, B. Mikhova, & E. Popovski, 2014).

Physical Properties Analysis

The physical properties of nitrophenyl benzamides, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure. Studies on similar compounds have focused on crystal growth, thermal stability, and spectroscopic analysis to determine these physical characteristics, which are essential for application development (P. Prabukanthan, V. Bhakyajothi, M. Kumar, G. Harichandran, K. Dinakaran, & P. Seenuvasakumaran, 2021).

Chemical Properties Analysis

The chemical properties of nitrophenyl benzamides, including reactivity, stability, and electronic properties, have been analyzed through spectroscopic methods and computational studies. The electronic structure, including HOMO-LUMO gaps and hyperpolarizability, provides insights into the non-linear optical properties and reactivity of these compounds (C. Yohannan, H. Varghese, B. Harikumar, Manikantan B. Nair, & K. Pillai, 2009).

For more in-depth details and references, the following sources provide extensive information:

Safety and Hazards

Propiedades

IUPAC Name |

2-nitro-N-[4-[(E)-2-phenylethenyl]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O3/c24-21(19-8-4-5-9-20(19)23(25)26)22-18-14-12-17(13-15-18)11-10-16-6-2-1-3-7-16/h1-15H,(H,22,24)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBZMWRMSVNAAA-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-benzylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5513037.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)

![5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione](/img/structure/B5513046.png)

![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)

![5-ethyl-4-{[4-(mesitylmethoxy)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5513088.png)

![2-[(1,3-benzoxazol-2-ylamino)methyl]-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5513122.png)

![3-{[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5513123.png)